molecular formula C22H17BrN2OS B15014269 6-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-2-bromo-3,4-dimethylphenol

6-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-2-bromo-3,4-dimethylphenol

Cat. No.: B15014269
M. Wt: 437.4 g/mol
InChI Key: SSUVVFZDIWKZGY-UHFFFAOYSA-N
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Description

6-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-2-bromo-3,4-dimethylphenol is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-2-bromo-3,4-dimethylphenol typically involves the condensation of 2-bromo-3,4-dimethylphenol with 4-(1,3-benzothiazol-2-yl)benzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-2-bromo-3,4-dimethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-2-bromo-3,4-dimethylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-2-bromo-3,4-dimethylphenol involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The benzothiazole moiety is known to interact with DNA and proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromo group in 6-[(E)-{[4-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-2-bromo-3,4-dimethylphenol imparts unique reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and enhances its biological activity compared to similar compounds .

Properties

Molecular Formula

C22H17BrN2OS

Molecular Weight

437.4 g/mol

IUPAC Name

6-[[4-(1,3-benzothiazol-2-yl)phenyl]iminomethyl]-2-bromo-3,4-dimethylphenol

InChI

InChI=1S/C22H17BrN2OS/c1-13-11-16(21(26)20(23)14(13)2)12-24-17-9-7-15(8-10-17)22-25-18-5-3-4-6-19(18)27-22/h3-12,26H,1-2H3

InChI Key

SSUVVFZDIWKZGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)Br)O)C=NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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